

# Verazine: A Comprehensive Technical Dossier on its Chemical Structure, Bioactivity, and Synthesis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Verazine

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## Abstract

**Verazine** is a steroidal alkaloid of the 22,26-epiminocholestane class, naturally occurring in various species of the *Veratrum* genus.[1] This document provides an in-depth technical overview of **Verazine**, encompassing its chemical structure, physicochemical properties, and known biological activities, including its anti-inflammatory and antifungal properties. Furthermore, this guide details its biosynthetic pathway, chemical synthesis, and relevant experimental protocols. **Verazine** is a notable precursor in the biosynthesis of cyclopamine, a potent inhibitor of the Hedgehog signaling pathway, highlighting its significance in developmental biology and oncology research.[2][3]

## Chemical Structure and Properties

**Verazine** is a complex steroidal alkaloid with the molecular formula  $C_{27}H_{43}NO$ . [4][5] Its structure is characterized by a C-nor-D-homosteroid skeleton.[6]

Systematic IUPAC Name: (3S,8S,9S,10R,13S,14S,17R)-10,13-dimethyl-17-[(1S)-1-[(3S)-3-methyl-2,3,4,5-tetrahydropyridin-6-yl]ethyl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol.[4][5]

SMILES String: C[C@H]1CCC(=NC1)--INVALID-LINK--  
[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC--INVALID-LINK--  
O)C)C[4]

InChI Key: VRBNGKPRTHBEIQ-LURFOZDGSA-N[4]

## Physicochemical Data

The following table summarizes key physicochemical properties of **Verazine**.

Property	Value	Source
Molecular Formula	C <sub>27</sub> H <sub>43</sub> NO	[4][5]
Molecular Weight	397.647 g/mol	[1]
Monoisotopic Mass	397.334465009 Da	[1]
Water Solubility (predicted)	0.00035 g/L	[1]
logP (predicted)	5.88	[1]
pKa (Strongest Basic, predicted)	4.12	[1]
CAS Number	14320-81-1	[4]

## Biological Activity and Mechanism of Action

**Verazine** exhibits a range of biological activities, with its anti-inflammatory and antifungal properties being the most studied. It is also known to cause DNA damage in the cerebellum and cerebral cortex of mice in a dose-dependent manner.[4]

### Anti-inflammatory Activity

**Verazine** has demonstrated potent anti-inflammatory effects. In a study using lipopolysaccharide (LPS)-induced RAW264.7 macrophages, **Verazine** inhibited the production of nitric oxide (NO) with a half-maximal inhibitory concentration (IC<sub>50</sub>) of 20.41 μM.[7][8] Further investigations revealed that **Verazine** can suppress the secretion of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α).[7] It

also downregulates the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-stimulated macrophages.[7] The underlying mechanism of its anti-inflammatory action is believed to involve the inhibition of the NF-κB signaling pathway and the activation of the Keap1/Nrf2/HO-1 axis.[7]

## Antifungal Activity

**Verazine** is recognized as an antifungal agent, although specific quantitative data such as Minimum Inhibitory Concentrations (MICs) against a broad panel of fungal species are not extensively detailed in the provided search results.[4] Its utility in studying fungal infections has been noted.[4]

## Role in the Hedgehog Signaling Pathway

**Verazine** is a crucial intermediate in the biosynthesis of cyclopamine, a well-characterized inhibitor of the Hedgehog (Hh) signaling pathway.[2][3] The Hh pathway is vital during embryonic development and its aberrant activation is implicated in several cancers.[9][10] Cyclopamine exerts its inhibitory effect by directly binding to the Smoothened (SMO) receptor, a key component of the Hh pathway.[6] While **Verazine** is a direct precursor to this inhibitor, current research does not indicate that **Verazine** itself is a potent inhibitor of the Hedgehog pathway.

## Biosynthesis and Chemical Synthesis

### Biosynthetic Pathway of Verazine

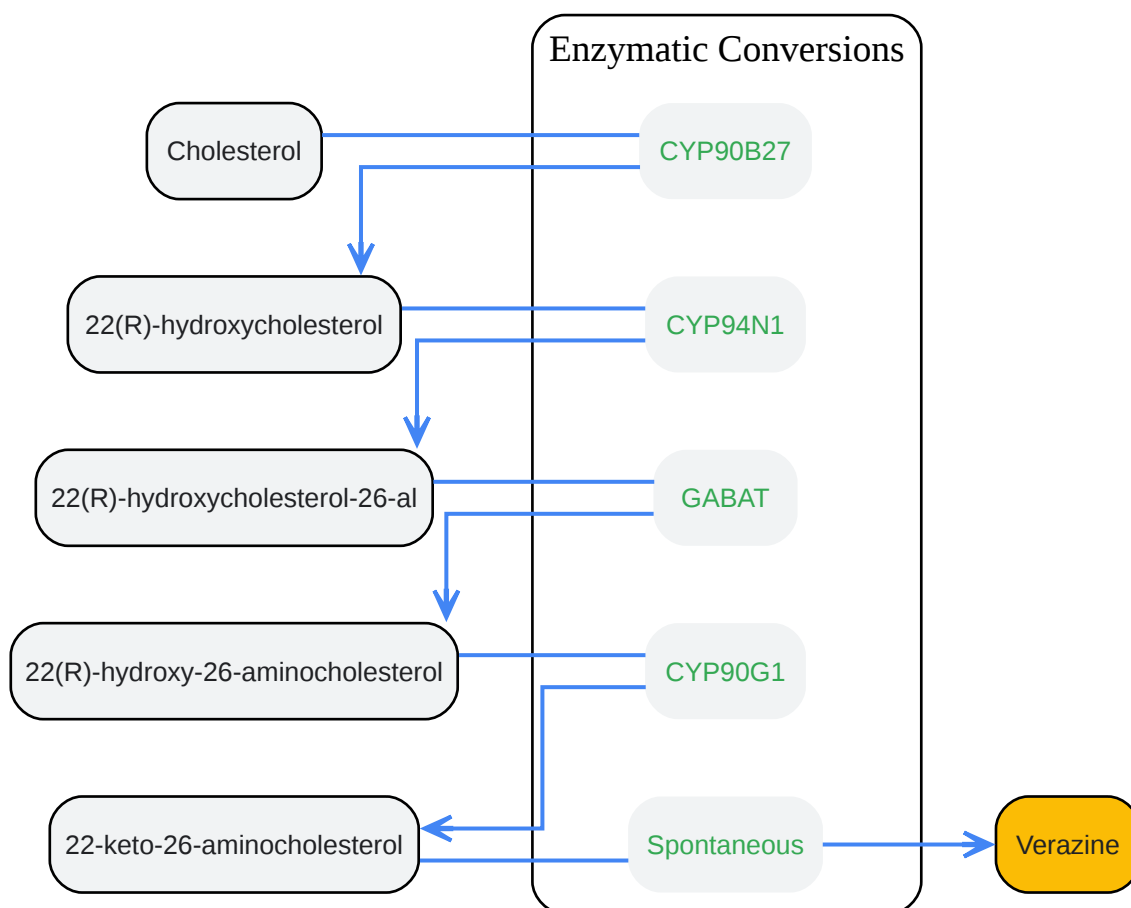
The biosynthesis of **Verazine** in *Veratrum* species begins with cholesterol. A series of enzymatic reactions, catalyzed by cytochrome P450 enzymes and a transaminase, convert cholesterol into **Verazine**.

The key enzymatic steps are:

- 22-hydroxylation of cholesterol: Catalyzed by CYP90B27.
- 26-hydroxylation/oxidation of 22-hydroxycholesterol: Catalyzed by CYP94N1.
- Transamination at C-26: The aldehyde group is converted to an amino group by a γ-aminobutyrate transaminase (GABAT).

- Oxidation at C-22 and cyclization: The C-22 hydroxyl group is oxidized by CYP90G1, leading to spontaneous cyclization to form **Verazine**.<sup>[11]</sup>

This pathway has been successfully reconstituted in heterologous systems like *Nicotiana benthamiana* and *Saccharomyces cerevisiae* for the production of **Verazine**.<sup>[3][12]</sup>



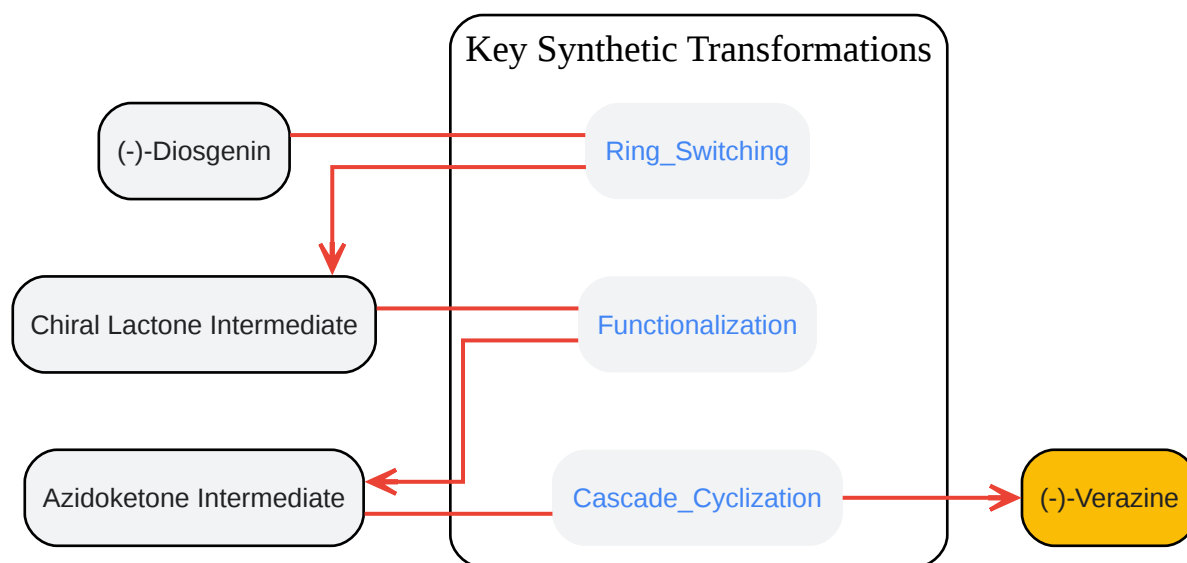
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Caption: Biosynthetic pathway of **Verazine** from cholesterol.

## Stereoselective Chemical Synthesis

An efficient stereoselective synthesis of (-)-**Verazine** has been developed starting from the abundant natural product, (-)-diosgenin.<sup>[13]</sup> The synthesis involves a key cascade ring-switching process to open the E-ring of the furostan skeleton and construct a chiral six-

membered lactone intermediate.[13][14] This is followed by a series of functional group manipulations and a final cascade reduction/cyclization to yield **Verazine**.<sup>[14]</sup>



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Caption: Simplified workflow for the chemical synthesis of **Verazine**.

## Experimental Protocols

### Extraction of Verazine from Plant Material (General Protocol)

This protocol is a general guide for the extraction of steroidal alkaloids from *Veratrum* species.

- **Plant Material Preparation:** The roots and rhizomes of the selected *Veratrum* species are collected, washed, dried, and ground into a coarse powder.
- **Maceration:** The powdered plant material is soaked in a suitable solvent, such as 75% ethanol, in a sealed container for a period of at least three days with occasional agitation.<sup>[15]</sup>
- **Filtration and Concentration:** The mixture is filtered to separate the extract from the solid plant material. The solvent is then removed from the filtrate under reduced pressure using a rotary evaporator to yield a crude extract.

- **Acid-Base Extraction:** The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) and filtered. The acidic solution is then washed with a non-polar solvent (e.g., ethyl acetate) to remove neutral and acidic compounds. The aqueous layer is then basified (e.g., with  $\text{NH}_4\text{OH}$  to pH 9-10) and extracted with a chlorinated solvent (e.g., dichloromethane) to obtain the total alkaloids.
- **Chromatographic Separation:** The total alkaloid fraction is subjected to column chromatography over silica gel or alumina, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or dichloromethane-methanol) to isolate **Verazine**. Further purification can be achieved using preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- **Structure Elucidation:** The structure of the isolated **Verazine** is confirmed using spectroscopic methods such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy.<sup>[15]</sup>

## In Vitro Anti-inflammatory Assay: Nitric Oxide Inhibition in Macrophages

This protocol is based on the methodology described for testing the anti-inflammatory effects of **Verazine** on RAW264.7 macrophages.<sup>[7]</sup>

- **Cell Culture:** RAW264.7 macrophages are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5%  $\text{CO}_2$ .
- **Cell Seeding:** Cells are seeded into 96-well plates at a suitable density and allowed to adhere overnight.
- **Compound Treatment:** The culture medium is replaced with fresh medium containing various concentrations of **Verazine** (e.g., 2.5, 5, 10, 20, 30  $\mu\text{M}$ ). The cells are pre-treated for 2 hours.
- **Inflammatory Stimulation:** Lipopolysaccharide (LPS) is added to each well (except for the control group) at a final concentration of 1  $\mu\text{g/mL}$  to induce an inflammatory response. The cells are incubated for a further 18-24 hours.
- **Nitric Oxide Measurement (Griess Assay):**

- An aliquot of the cell culture supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
- The mixture is incubated at room temperature for 10-15 minutes.
- The absorbance is measured at approximately 540 nm using a microplate reader.
- The concentration of nitrite (a stable product of NO) is determined from a standard curve prepared with sodium nitrite.
- Cell Viability Assay (MTS/MTT Assay): A cell viability assay is performed in parallel to ensure that the observed inhibition of NO production is not due to cytotoxicity of **Verazine**.
- Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control group. The IC<sub>50</sub> value is determined by plotting the percentage of inhibition against the concentration of **Verazine**.

## Antifungal Susceptibility Testing (General Broth Microdilution Protocol)

This is a generalized protocol for determining the minimum inhibitory concentration (MIC) of an antifungal agent like **Verazine**.

- Fungal Inoculum Preparation: A suspension of the test fungus is prepared from a fresh culture and adjusted to a standardized concentration (e.g.,  $1 \times 10^4$  to  $5 \times 10^4$  CFU/mL) in a suitable broth medium (e.g., RPMI-1640).
- Serial Dilution of **Verazine**: A two-fold serial dilution of **Verazine** is prepared in a 96-well microtiter plate using the broth medium.
- Inoculation: Each well is inoculated with the fungal suspension. A positive control (fungus without **Verazine**) and a negative control (broth only) are included.
- Incubation: The plate is incubated at an appropriate temperature (e.g., 35-37°C) for a specified period (e.g., 24-48 hours), depending on the growth rate of the fungus.

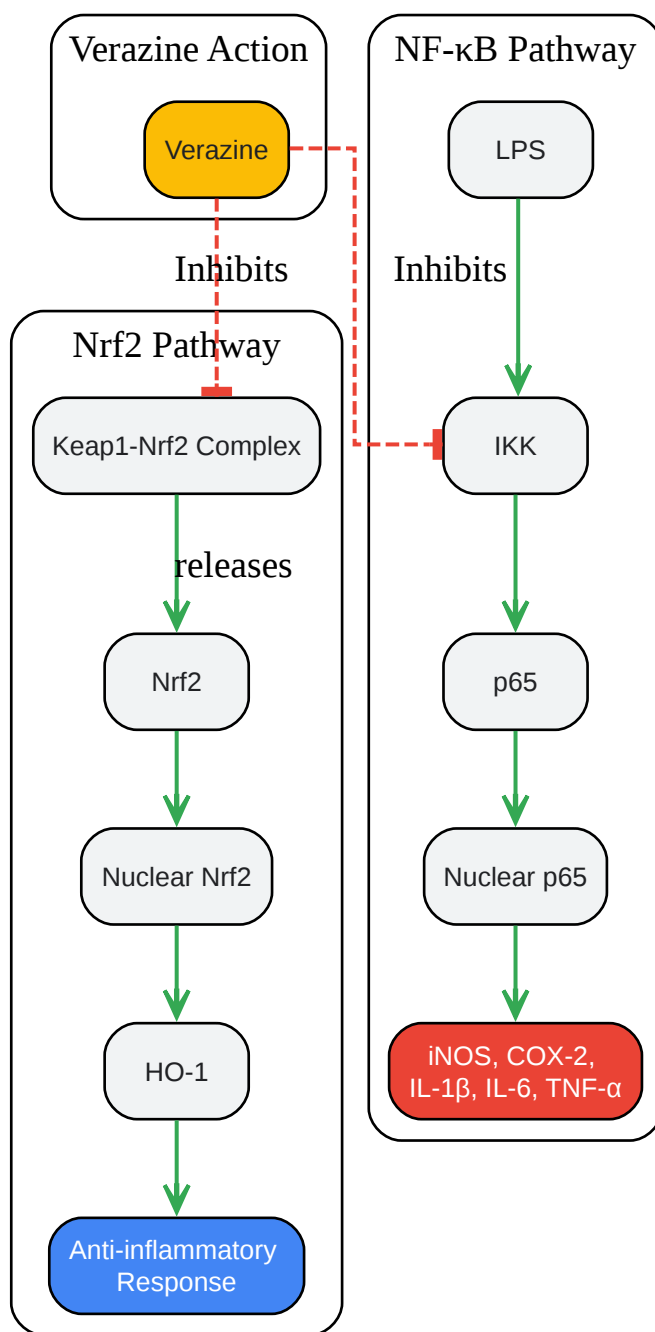
- MIC Determination: The MIC is determined as the lowest concentration of **Verazine** that causes a significant inhibition of fungal growth (e.g.,  $\geq 50\%$  reduction in turbidity) compared to the positive control. This can be assessed visually or by measuring the optical density at a specific wavelength.

## Signaling Pathways and Logical Relationships

### Anti-inflammatory Signaling Cascade

**Verazine**'s anti-inflammatory effects are mediated through the modulation of key signaling pathways in macrophages.



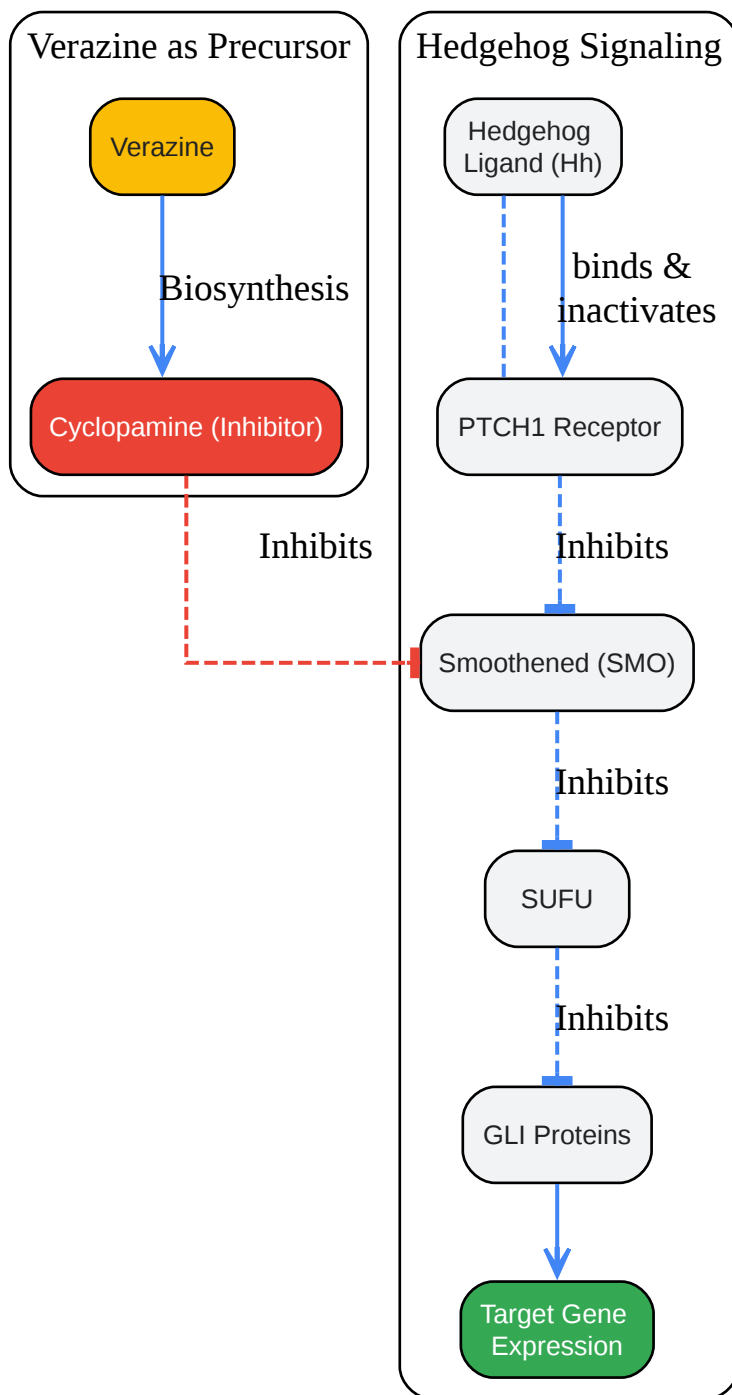


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Caption: **Verazine's** anti-inflammatory mechanism of action.

## Hedgehog Signaling Pathway and Verazine's Role as a Precursor

This diagram illustrates the canonical Hedgehog signaling pathway and the position of **Verazine** as a precursor to the inhibitor cyclopamine.



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Caption: Hedgehog signaling pathway and **Verazine**'s role as a precursor.

## Conclusion

**Verazine** is a multifaceted steroidal alkaloid with significant biological activities and serves as a key precursor to the important Hedgehog pathway inhibitor, cyclopamine. Its anti-inflammatory properties, mediated through the NF-κB and Nrf2 pathways, make it a compound of interest for further investigation in inflammatory disease models. The elucidation of its biosynthetic and synthetic pathways provides opportunities for the production and derivatization of **Verazine** for future drug development and biological studies. This technical guide provides a foundational understanding of **Verazine** for researchers and scientists in the field.

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